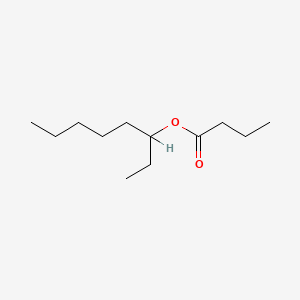

3-Octyl butyrate

描述

属性

CAS 编号 |

20286-45-7 |

|---|---|

分子式 |

C12H24O2 |

分子量 |

200.32 g/mol |

IUPAC 名称 |

octan-3-yl butanoate |

InChI |

InChI=1S/C12H24O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h11H,4-10H2,1-3H3 |

InChI 键 |

USSKZVIXWTWCGK-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)OC(=O)CCC |

规范 SMILES |

CCCCCC(CC)OC(=O)CCC |

密度 |

0.858-0.863 (20°) |

其他CAS编号 |

20286-45-7 39026-94-3 |

物理描述 |

Colourless liquid; Green herbaceous odour |

溶解度 |

Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |

产品来源 |

United States |

科学研究应用

Food Industry

3-Octyl butyrate is primarily recognized for its use as a food additive . It is classified under the Generally Recognized As Safe (GRAS) category, allowing it to be used in flavoring applications without extensive regulatory scrutiny.

- Flavoring Agent : The compound imparts a fruity flavor profile, making it suitable for use in beverages, confectionery, and baked goods .

- Aroma Enhancer : Its pleasant aroma enhances the sensory qualities of food products, making it appealing to consumers.

Pharmaceutical Applications

Research indicates that butyric acid derivatives, including this compound, exhibit potential therapeutic effects:

- Anticancer Properties : Studies have shown that butyrate can induce differentiation in cancer cells and may help suppress tumor growth. This has led to investigations into its use as a prodrug for treating various cancers .

- Gut Health : Butyrate is known to play a crucial role in gut health by serving as an energy source for colonocytes and modulating gut microbiota. This suggests potential applications in formulations aimed at improving digestive health .

Cosmetic Industry

In cosmetics, this compound's properties make it valuable:

- Fragrance Component : It is utilized in perfumes and personal care products for its pleasant scent profile.

- Emollient Properties : The compound can act as an emollient, providing moisturizing benefits when included in skin care formulations.

Chemical Synthesis

The versatility of this compound extends to its role in chemical synthesis:

- Intermediate in Organic Synthesis : It can serve as a building block for synthesizing other compounds, including various esters and polymers.

- Potential Use in Biodegradable Plastics : Research into the incorporation of butyric acid derivatives into biodegradable plastics suggests that this compound could contribute to the development of more sustainable materials .

Case Study 1: Flavor Enhancement in Beverages

A study conducted on the application of this compound in fruit-flavored beverages demonstrated that its inclusion significantly improved consumer acceptance scores due to enhanced flavor perception. The study highlighted the importance of optimizing concentration levels to achieve the desired sensory profile without overpowering other flavors.

Case Study 2: Anticancer Research

In vitro studies have explored the effects of this compound on colorectal cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. These findings support further investigation into its potential as a therapeutic agent for cancer treatment.

化学反应分析

Acid-Catalyzed Esterification

Conventional synthesis uses sulfuric acid or p-toluenesulfonic acid (pTSA) as catalysts:

| Catalyst | Reaction Time | Yield | Limitations |

|---|---|---|---|

| H₂SO₄ | 4–6 hrs | 85–92% | Corrosive, requires neutralization |

| pTSA | 3–5 hrs | 88–95% | Easier separation, recyclable |

The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by 3-octanol:

Excess alcohol or acid drives equilibrium toward ester formation .

Hydrolysis Reactions

3-Octyl butyrate undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Reaction Rate (25°C) | Products |

|---|---|---|

| 0.5 M H₂SO₄ | Butyric acid + 3-Octanol | |

| 0.5 M NaOH | Sodium butyrate + 3-Octanol |

The alkaline hydrolysis (saponification) proceeds faster due to hydroxide ion nucleophilicity:

Comparative Analysis of Synthetic Methods

| Method | Energy Input | Environmental Impact | Scalability |

|---|---|---|---|

| Enzymatic (Rcut) | Low (30°C) | Solvent-free, biodegradable | High with immobilization |

| Acid-Catalyzed | High (reflux) | Acid waste generation | Moderate |

Enzymatic routes dominate in food/pharma applications due to regulatory compliance, while acid catalysis remains cost-effective for bulk production .

相似化合物的比较

Boiling Points and Solubility

- It is insoluble in water but miscible with organic solvents .

- Octyl acetate : Boiling point 210°C, similar solubility profile .

准备方法

Acid-Catalyzed Esterification

- Process : Butyric acid reacts with 3-octanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reaction conditions : Typically, the reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.

- Catalyst recovery : Acid catalysts can sometimes be recovered and reused.

- Notes : This method requires careful control of reaction conditions to avoid side reactions and ensure high purity of the ester.

Base-Catalyzed Saponification and Re-esterification

- Hydrolysis of octyl acetates followed by re-esterification can be performed using base catalysts like sodium hydroxide, followed by acidification and esterification.

- This method is more complex and less commonly used for direct synthesis of this compound.

Catalytic Hydrogenation and Hydrolysis Route

A notable industrially relevant method involves multi-step synthesis from butadiene and acetic acid to produce octyl esters, which can be converted to octyl alcohols and subsequently esterified to this compound.

- Step 1: Formation of Octadienyl Acetates

- Butadiene reacts with acetic acid in the presence of Group VIII noble metal catalysts (e.g., palladium, platinum) under non-oxidizing conditions to form octadienyl acetates.

- Catalysts such as palladium acetate are preferred for high yield and selectivity.

- Step 2: Hydrogenation

- The unsaturated octadienyl acetates are hydrogenated under pressure using catalysts like Raney nickel or platinum, converting them into saturated octyl acetates.

- Step 3: Hydrolysis

- The octyl acetates are hydrolyzed using acid catalysts (e.g., sulfuric acid) or saponification with caustic soda to yield octanol.

- Step 4: Esterification

- The octanol obtained is then esterified with butyric acid to form this compound.

This multi-step process is economically favorable due to the availability of butadiene and the recyclability of acetic acid generated during hydrolysis. The process avoids oxidizing conditions that could lead to peroxide formation and polymerization, ensuring high purity and yield.

Enzymatic Synthesis Using Lipase Catalysts

Recent advances have explored the enzymatic synthesis of esters like ethyl butyrate, which can be extended to this compound.

- Enzyme : Lipases, particularly immobilized lipases such as Candida antarctica lipase B (CALB), catalyze the esterification of butyric acid with octanol.

- Advantages :

- Mild reaction conditions (ambient temperature and pressure).

- High specificity and fewer side products.

- Solvent-free systems or use of green solvents.

- Mechanism :

- The reaction follows a ping-pong bi-bi mechanism or ordered bi-bi mechanism, with substrate inhibition by alcohol sometimes observed.

- Kinetics :

- Michaelis-Menten-like kinetics describe the reaction rate.

- Enzymatic activity can be influenced by solvent polarity and water content.

- Industrial relevance :

Extraction and Purification Considerations

- Solvent extraction :

- Octyl acetate itself is used as an extractant for butyric acid recovery in fermentation broth, indicating its favorable solvent properties.

- Extraction performance and thermodynamic parameters such as liquid-liquid equilibrium (LLE) are critical for process design.

- Distillation :

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Enzyme | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Butyric acid + 3-octanol | Sulfuric acid, p-TSA | Reflux, removal of water | Simple, well-established | Harsh conditions, side reactions |

| Catalytic hydrogenation route | Butadiene + acetic acid → octyl acetates → octanol + butyric acid | Pd, Pt, Raney nickel | High pressure, non-oxidizing | Economical, scalable | Multi-step, complex setup |

| Enzymatic synthesis | Butyric acid + 3-octanol | Immobilized lipase (CALB) | Mild, solvent-free or green solvent | High specificity, eco-friendly | Enzyme cost, slower kinetics |

Research Findings and Notes

- The palladium-catalyzed reaction of butadiene and acetic acid to form octadienyl acetate is highly efficient and selective under non-oxidizing conditions, avoiding peroxide formation and polymerization.

- Molecular simulations combined with experimental data have refined thermodynamic models for octyl acetate extraction, improving process design for butyric acid recovery.

- Enzymatic esterification kinetics are well-described by Michaelis-Menten models with substrate inhibition, and solvent effects significantly impact catalytic efficiency.

常见问题

Q. What are the recommended analytical techniques for identifying and quantifying 3-Octyl butyrate in biological matrices?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identifying this compound, leveraging its unique retention time (RT: 19.32) and mass spectral data (MF: C₁₂H₂₂O₂) . Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time, high-resolution detection in dynamic systems (e.g., breath analysis), with integration intervals as low as 0.0625 seconds for precise temporal resolution .

Q. How can microbial co-culture systems be designed for synthesizing this compound?

Engineered Escherichia coli co-cultures sharing butyryl-CoA precursors can bypass exogenous precursor requirements. For example, a dual-strain system optimized for butyrate and alcohol production achieved 7.2 g/L of butyrate esters from glucose, highlighting the importance of pathway modularity and redox balance .

Q. What metabolic pathways are influenced by this compound hydrolysis in vivo?

Hydrolysis releases butyrate, which upregulates duodenal genes related to nutrient absorption (e.g., glucose transporters) and oxygen utilization. Microarray data from animal studies show 230 differentially expressed genes, including those in nutrient shuttling pathways .

Q. How does resistant starch (RS) fermentation relate to this compound bioavailability?

RS fermentation in the colon increases butyrate production, which may synergize with esterified forms like this compound. However, human studies require indirect fecal measurements or advanced models (e.g., pigs/dogs) due to limited rodent relevance .

Advanced Research Questions

Q. How can conflicting oxygen requirements in microbial this compound biosynthesis be resolved?

Butyrate-producing pathways are anaerobic, while alcohol synthesis (for esterification) may require microaerobic conditions. Co-culture systems decouple these steps, with strict anaerobes for butyrate and facultative strains for alcohol production, minimizing cross-inhibition .

Q. What experimental models reconcile contradictory findings on butyrate’s immune modulation?

Human clinical trials and organoid models are critical for resolving discrepancies in butyrate’s role in immune diseases (e.g., lupus, psoriasis). Dose-dependent responses and tissue-specific effects must be validated using multi-omics approaches (e.g., metabolomics of gut microbiota) .

Q. How can enzymatic esterification efficiency be optimized for this compound production?

Recombinant lipases (e.g., Candida antarctica lipase B) improve selectivity and yield in esterification. Immobilization on hydrophobic supports enhances stability, while solvent-free systems reduce inhibition by water .

Q. What environmental persistence data exist for octyl esters like this compound?

Limited studies on octylphenols suggest similarities to nonylphenols in abiotic degradation (e.g., photolysis). Predictive models estimate a half-life of 10–30 days in aquatic systems, but empirical studies are needed to assess ester-specific hydrolysis rates .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., pro- vs. anti-inflammatory effects of butyrate), use stratified human cohorts to account for microbiome diversity and employ isotopic tracing to track this compound metabolism .

- Experimental Design : For in vivo studies, prioritize large-animal models (e.g., pigs) over rodents due to physiological relevance to human colonic fermentation .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。